2-(2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid
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Overview
Description
2-(2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 2-methoxybenzaldehyde under acidic or basic conditions to form the imine linkage.
Attachment of the Phenoxyacetic Acid Moiety: The final step involves the reaction of the imine intermediate with phenoxyacetic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the imine linkage, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would vary depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological processes involving triazole-containing compounds.
Mechanism of Action
The mechanism of action of 2-(2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and methoxyphenyl group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the triazole ring and phenoxyacetic acid moiety.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the triazole ring and methoxyphenyl group.
1,2,4-Triazole derivatives: Compounds containing the triazole ring but with different substituents.
Uniqueness
2-(2-(((3-(2-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is unique due to its combination of a triazole ring, methoxyphenyl group, and phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C18H16N4O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[2-[(E)-[3-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N4O4S/c1-25-15-9-5-3-7-13(15)17-20-21-18(27)22(17)19-10-12-6-2-4-8-14(12)26-11-16(23)24/h2-10H,11H2,1H3,(H,21,27)(H,23,24)/b19-10+ |
InChI Key |
JZTYRGCZYJIGKZ-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
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